Medrylamine-d5 Hydrochloride
Description
Properties
CAS No. |
1329797-57-0 |
|---|---|
Molecular Formula |
C18H24ClNO2 |
Molecular Weight |
326.876 |
IUPAC Name |
2-[(4-methoxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16;/h4-12,18H,13-14H2,1-3H3;1H/i4D,5D,6D,7D,8D; |
InChI Key |
ZLOMYDCFJHNHGM-REAAFBMTSA-N |
SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.Cl |
Synonyms |
2-[(4-Methoxyphenyl)(phenyl-d5)methoxy]-N,N-dimethylethanamine Hydrochloride; 2-(p-Methoxy-α-phenylbenzyloxy-d5)-N,N-dimethylethylamine Hydrochloride; Histaphen-d5 Hydrochloride; Histaphene-d5 Hydrochloride; Postafen-d5 Hydrochloride; Salve-d5 Hydroc |
Origin of Product |
United States |
Synthetic Methodologies for Medrylamine D5 Hydrochloride
Design and Execution of Deuterium (B1214612) Incorporation Strategies for Organic Molecules
The primary strategy for synthesizing Medrylamine-d5 Hydrochloride involves the use of a deuterated precursor. The most logical and efficient approach is to introduce the deuterium atoms at an early stage of the synthesis to avoid harsh conditions that could lead to isotopic scrambling in later steps. For Medrylamine-d5, the five deuterium atoms are located on one of the phenyl rings. Therefore, the ideal starting material is benzaldehyde-d5 (C₆D₅CHO).
The synthesis then proceeds through a two-step reaction sequence: a Grignard reaction followed by a Williamson ether synthesis. This method allows for the direct incorporation of the deuterated phenyl group into the core structure of the molecule.
Key Deuteration Strategy:
| Strategy | Description |
| Use of a Deuterated Precursor | The synthesis starts with benzaldehyde-d5, which ensures the site-specific incorporation of five deuterium atoms onto the phenyl ring. |
| Grignard Reaction | Benzaldehyde-d5 reacts with a Grignard reagent, 4-methoxyphenylmagnesium bromide, to form the corresponding deuterated diarylmethanol intermediate. scribd.com |
| Williamson Ether Synthesis | The deuterated alcohol intermediate is then reacted with a suitable aminoalkyl halide, such as 2-(dimethylamino)ethyl chloride, to form the final Medrylamine-d5 base. libretexts.orglibretexts.orgwikipedia.org |
This approach is favored over methods like direct H-D exchange on the final Medrylamine molecule, which could lead to a mixture of isotopologues with varying degrees of deuteration and lack of regioselectivity.
Chemical Precursors and Optimized Reaction Conditions for Site-Specific Deuteration of Medrylamine
The synthesis of this compound is a multi-step process that requires careful selection of precursors and optimization of reaction conditions to ensure high yield and isotopic purity.
Step 1: Grignard Reaction
The initial step involves the reaction of benzaldehyde-d5 with 4-methoxyphenylmagnesium bromide in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). scribd.comgoogle.com The reaction is typically carried out at a low temperature (e.g., 0 °C) to control its exothermic nature and minimize side reactions. The Grignard reagent is added dropwise to the solution of benzaldehyde-d5. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). An aqueous workup with a mild acid, such as ammonium (B1175870) chloride solution, is then performed to quench the reaction and protonate the alkoxide, yielding 4-methoxy-α-(phenyl-d5)benzenemethanol.
Step 2: Williamson Ether Synthesis
The second step is the etherification of the deuterated alcohol intermediate. libretexts.orglibretexts.orgwikipedia.org The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like THF to form the corresponding alkoxide. This is followed by the addition of 2-(dimethylamino)ethyl chloride. The reaction mixture is typically heated to reflux to drive the Sₙ2 reaction to completion. The progress of the reaction is monitored by TLC. After completion, the reaction is quenched with water, and the product, Medrylamine-d5, is extracted with an organic solvent.
Step 3: Salt Formation
To obtain the hydrochloride salt, the purified Medrylamine-d5 base is dissolved in a suitable solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrochloric acid (HCl) in the same or a compatible solvent. The this compound salt precipitates out of the solution and can be collected by filtration. wikipedia.orgnottingham.ac.uk
Table of Optimized Reaction Conditions:
| Step | Reactants | Solvent | Key Conditions |
| Grignard Reaction | Benzaldehyde-d5, 4-methoxyphenylmagnesium bromide | Anhydrous THF | 0 °C to room temperature, inert atmosphere |
| Williamson Ether Synthesis | 4-methoxy-α-(phenyl-d5)benzenemethanol, NaH, 2-(dimethylamino)ethyl chloride | Anhydrous THF | Reflux, inert atmosphere |
| Salt Formation | Medrylamine-d5, HCl | Diethyl ether or Isopropanol | Room temperature or below |
Purification and Isolation Techniques for Deuterium-Labeled Compounds
Purification of this compound is a critical step to remove any unreacted starting materials, by-products, and non-deuterated or partially deuterated species. A combination of extraction and chromatographic techniques is employed.
Following the Williamson ether synthesis, the crude Medrylamine-d5 is subjected to an aqueous workup to remove water-soluble impurities. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.
The primary method for purifying the Medrylamine-d5 base is column chromatography on silica (B1680970) gel. nih.gov A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is typically used to elute the product. The fractions are monitored by TLC, and those containing the pure product are combined and concentrated.
High-performance liquid chromatography (HPLC) can also be utilized for final purification to achieve high chemical purity. nih.gov A reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable buffer is often employed.
After the formation of the hydrochloride salt, it can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to obtain a crystalline solid.
Assessment of Isotopic Purity and Regioselectivity of Deuterium Labeling in this compound
The final step in the synthesis is the comprehensive analysis of this compound to confirm its structure, chemical purity, and, most importantly, its isotopic purity and the regioselectivity of deuterium labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The signals for the deuterated carbons will be split into multiplets due to C-D coupling and will have a lower intensity compared to their non-deuterated counterparts.
²H NMR: Deuterium NMR can be used to directly observe the deuterium atoms and confirm their location in the molecule.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the molecular weight and isotopic enrichment of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of Medrylamine-d5. The isotopic distribution pattern is analyzed to calculate the percentage of d5 species compared to d0, d1, d2, d3, and d4 species. An isotopic purity of >98% for the d5 species is generally required for use as an internal standard.
Analytical Data Summary:
| Technique | Purpose | Expected Outcome for Medrylamine-d5 HCl |
| ¹H NMR | Structural confirmation and assessment of deuterium incorporation | Absence or significant reduction of signals for one phenyl ring. |
| ¹³C NMR | Confirmation of carbon skeleton and deuterium location | Splitting and reduced intensity of signals for deuterated carbons. |
| ²H NMR | Direct detection of deuterium | Signal confirming deuterium on the phenyl ring. |
| HRMS | Determination of molecular weight and isotopic enrichment | Molecular ion peak corresponding to C₁₈H₁₉D₅ClNO₂ and analysis of isotopic distribution. |
| HPLC | Determination of chemical purity | A single major peak indicating high chemical purity (>98%). nih.gov |
Advanced Analytical Applications of Medrylamine D5 Hydrochloride
Principles and Implementation of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantifying compounds in complex samples. nih.govptb.de The fundamental principle of IDMS involves the addition of a known amount of a stable isotope-labeled version of the analyte—the "spike" or internal standard—to a sample. osti.gov This labeled compound, such as Medrylamine-d5 hydrochloride, is nearly identical to the unlabeled analyte (Diphenhydramine) in its chemical and physical properties. chiron.no
Once the internal standard is added and thoroughly mixed with the sample, it undergoes the exact same sample preparation steps as the analyte, including extraction, purification, and derivatization. ptb.de Any loss of the analyte during this process will be accompanied by a proportional loss of the internal standard. nih.gov Consequently, the ratio of the analyte to the internal standard remains constant throughout the entire analytical procedure. nih.gov
During analysis by mass spectrometry, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. nih.gov The concentration of the analyte in the original sample is then calculated by measuring the ratio of the signal from the unlabeled analyte to that of the known quantity of the labeled internal standard. osti.gov This approach effectively corrects for variations in sample extraction efficiency and potential matrix effects, where other components in the sample might suppress or enhance the instrument's signal. nih.govclearsynth.com For these reasons, IDMS is considered a definitive method for quantitative bioanalysis, providing the highest possible analytical specificity. nih.gov
This compound as an Internal Standard in High-Resolution Chromatographic-Mass Spectrometric Assays
The ideal internal standard co-elutes with the target analyte and behaves identically during sample preparation and ionization, but is clearly distinguishable by the mass spectrometer. chiron.no this compound fulfills these requirements for the analysis of Diphenhydramine, making it an excellent choice for demanding quantitative assays. veeprho.comresearchgate.net Its use significantly enhances the reliability and robustness of chromatographic-mass spectrometric methods. clearsynth.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for quantifying drugs and their metabolites in biological fluids like plasma and blood. nih.govrjptonline.org In these methods, this compound is added to both calibration standards and unknown samples at a fixed concentration. researchgate.net
After sample preparation, often involving protein precipitation or liquid-liquid extraction, the extract is injected into the LC system. rjptonline.orgnih.gov The chromatographic column separates the analyte (Diphenhydramine) and the internal standard (Medrylamine-d5) from other matrix components. Although they are separated from interferences, they typically have nearly identical retention times due to their similar chemical structures. chromforum.org
The separated compounds then enter the mass spectrometer. In tandem mass spectrometry (MS/MS), specific precursor ions for both Diphenhydramine and Medrylamine-d5 are selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity. rjptonline.orglcms.cz For instance, a method might monitor the transition of m/z 256.0 → 167.0 for Diphenhydramine and a corresponding mass-shifted transition for Medrylamine-d5. nih.gov By calculating the peak area ratio of the analyte to the internal standard, a calibration curve can be constructed to accurately determine the concentration of Diphenhydramine in the sample, even at very low levels. rjptonline.org
Table 1: Example LC-MS/MS Parameters for Diphenhydramine Analysis using Medrylamine-d5 HCl
| Parameter | Setting |
| Chromatography | |
| Column | C18 (e.g., 100 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and Ammonium (B1175870) Acetate (B1210297) Buffer |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Diphenhydramine) | e.g., m/z 256.2 → 167.1 |
| MRM Transition (Medrylamine-d5) | e.g., m/z 261.2 → 172.1 |
| Collision Energy | Optimized for each transition |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile or semi-volatile compounds. While less common for molecules like Diphenhydramine without derivatization, GC-MS methods can be highly effective. core.ac.ukrsc.org In this context, this compound again serves as an ideal internal standard.
For GC-MS analysis, the analyte and internal standard are extracted from the sample matrix, often using liquid-liquid extraction. lipidmaps.org Sometimes, a derivatization step is employed to increase the volatility and thermal stability of the compounds, making them more suitable for GC analysis. core.ac.uk
The extract is then injected into the gas chromatograph, where the compounds are vaporized and separated based on their boiling points and interaction with the stationary phase of the GC column. core.ac.uk As with LC, Diphenhydramine and Medrylamine-d5 will have very similar retention times. The mass spectrometer then detects the compounds, often in Selected Ion Monitoring (SIM) mode, where only specific m/z values characteristic of the analyte and the internal standard are monitored. The ratio of the ion abundances is used for quantification, providing the same benefits of correcting for sample loss and injection variability as in LC-MS. lipidmaps.org
Table 2: Example GC-MS Parameters for Diphenhydramine Analysis
| Parameter | Setting |
| Chromatography | |
| Column | e.g., RTX-5MS (30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280°C |
| Oven Program | Temperature ramp (e.g., 90°C to 275°C) |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Analysis Mode | Selected Ion Monitoring (SIM) |
| Monitored Ion (Diphenhydramine) | e.g., m/z 167 |
| Monitored Ion (Medrylamine-d5) | e.g., m/z 172 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies.
Development and Validation Parameters for Robust Analytical Methods Utilizing this compound
The development of a robust analytical method using this compound as an internal standard requires careful validation to ensure its reliability and accuracy. buffalostate.edu This process adheres to guidelines from regulatory bodies and involves assessing several key parameters:
Selectivity and Specificity: The method must demonstrate that it can unequivocally measure the analyte without interference from other components in the sample matrix, such as metabolites or endogenous substances. nih.gov
Linearity and Range: The assay should produce results that are directly proportional to the concentration of the analyte within a specified range. This is established by analyzing calibration standards at multiple concentration levels and demonstrating a high correlation coefficient (typically r² > 0.99). rjptonline.orgnih.gov
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.gov Both are assessed by analyzing quality control (QC) samples at different concentrations (low, medium, and high) on the same day (intra-day) and on different days (inter-day). rjptonline.orgbuffalostate.edu
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. rsc.org
Recovery: This parameter measures the efficiency of the extraction process by comparing the analyte signal in an extracted sample to the signal of a non-extracted standard of the same concentration. nih.gov The use of Medrylamine-d5 helps to normalize for any variability in recovery.
Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte. nih.gov It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to its response in a pure solution. The stable isotope-labeled internal standard is crucial for compensating for these effects. clearsynth.com
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure that the sample integrity is maintained prior to analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Elucidation in Labeled Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for characterizing deuterium-labeled compounds like this compound. rsc.org It is used to confirm the structural integrity of the molecule, verify the specific positions of the deuterium atoms, and determine the isotopic purity of the standard. rsc.orgthalesnano.com
While ¹H NMR (Proton NMR) is used to analyze hydrogen atoms, ²H NMR (Deuterium NMR) directly observes the deuterium nuclei. sigmaaldrich.com A ²H NMR spectrum provides distinct signals for deuterium atoms in different chemical environments within the molecule. sigmaaldrich.comrug.nl This allows analysts to confirm that the deuterium labels are in the expected positions—in the case of Medrylamine-d5, on one of the phenyl rings.
Furthermore, quantitative NMR (qNMR) can be employed to assess the isotopic enrichment or purity of the labeled compound. rug.nl By comparing the integrals of the deuterium signals to those of any residual proton signals in a ¹H NMR spectrum, or by using an internal calibrant, the percentage of deuteration can be accurately calculated. rsc.org This is critical because the accuracy of the IDMS method relies on knowing the precise purity of the internal standard. High-resolution mass spectrometry can also be used in conjunction with NMR to further confirm isotopic enrichment. rsc.org
Investigations of Biotransformation Pathways Utilizing Medrylamine D5 Hydrochloride
In Vitro Models for Metabolic Stability Assessment (e.g., Microsomal and Hepatocyte Systems) Using Deuterated Tracers
In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's behavior in the body. nuvisan.com These assays typically involve incubating the test compound with liver-derived systems, such as liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nuvisan.comnih.gov The rate at which the compound is broken down is measured to determine key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t1/2). nuvisan.com
The use of deuterated tracers like Medrylamine-d5 Hydrochloride in these models offers distinct advantages. When a mixture of the labeled (Medrylamine-d5) and unlabeled (Medrylamine) compound is incubated, the deuterated version can serve as an ideal internal standard for the precise quantification of the parent drug's depletion over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Furthermore, comparing the metabolic stability of the deuterated compound to its non-deuterated counterpart can provide initial clues about metabolic pathways. If the deuteration is placed at a known site of metabolism, a decrease in the rate of metabolism for the d5-analog compared to the parent compound can be observed. This phenomenon, known as the kinetic isotope effect, suggests that the labeled position is a significant site of metabolic activity.
Table 1: Illustrative Metabolic Stability of Medrylamine vs. This compound in Human Liver Microsomes
| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Medrylamine Hydrochloride | 25 | 55.4 |
| This compound | 45 | 30.8 |
Note: This table contains illustrative data to demonstrate the potential impact of deuteration on metabolic stability. Actual values would be determined experimentally.
Elucidation of Enzyme-Mediated Biotransformation Reactions and Kinetic Isotope Effects
Deuterium (B1214612) labeling is a powerful technique for elucidating the specific enzymes and reaction mechanisms involved in a drug's biotransformation. The strength of a carbon-deuterium (C-D) bond is greater than that of a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. This is known as the deuterium kinetic isotope effect (KIE).
Table 2: Example of Kinetic Isotope Effect (KIE) on Medrylamine Biotransformation Rates
| Metabolic Reaction | Enzyme Family | Labeled Position | Observed KIE (kH/kD) | Implication |
| N-demethylation | Cytochrome P450 | N-(CD3)2 | ~2.5 | N-demethylation is a significant metabolic pathway. |
| O-demethylation | Cytochrome P450 | O-CD3 | ~1.2 | O-demethylation is a minor metabolic pathway. |
| Phenyl Hydroxylation | Cytochrome P450 | Phenyl-d5 | ~4.0 | Phenyl ring hydroxylation is a major metabolic pathway. |
Note: This table presents hypothetical KIE values to illustrate how deuteration can be used to identify major metabolic pathways. kH and kD are the rate constants for the non-deuterated and deuterated compounds, respectively.
Identification and Structural Characterization of Deuterium-Labeled Metabolites in Non-Clinical Biological Matrices
A significant challenge in metabolite identification is distinguishing drug-related molecules from the vast number of endogenous compounds present in biological samples like plasma, urine, or bile. This compound simplifies this process immensely. When analyzed by high-resolution mass spectrometry, the parent drug and all its metabolites will contain the five-deuterium signature.
This isotopic label creates a unique mass shift and a characteristic isotopic pattern that is easily recognizable. For example, a metabolite formed by hydroxylation of Medrylamine-d5 will have a mass that is 16 Da (for the oxygen atom) higher than the parent drug but will still retain the d5 label. In tandem mass spectrometry (MS/MS) experiments, the fragmentation pattern of the labeled metabolite can be compared to its unlabeled counterpart to pinpoint the exact site of metabolic modification. This dual-information approach—the mass shift of the parent ion and the specific fragmentation pattern—greatly increases the confidence in metabolite structural elucidation.
Table 3: Potential Deuterium-Labeled Metabolites of this compound
| Metabolite | Biotransformation | Expected Mass Shift from Medrylamine-d5 |
| N-desmethyl-Medrylamine-d5 | N-demethylation | -14 Da |
| N,N-didesmethyl-Medrylamine-d5 | Sequential N-demethylation | -28 Da |
| O-desmethyl-Medrylamine-d5 | O-demethylation | -14 Da |
| Hydroxy-Medrylamine-d5 | Hydroxylation | +16 Da |
| Medrylamine-d5 N-oxide | N-oxidation | +16 Da |
Note: This table lists plausible metabolites based on the known metabolism of similar compounds. The mass shifts are relative to the deuterated parent compound.
Tracing Metabolic Flux and Intermediates in Pre-clinical Biological Systems through Isotopic Labeling
Beyond identifying stable end-metabolites, deuterated tracers like this compound can be used to investigate the dynamics of metabolic pathways, a field known as metabolic flux analysis. vanderbilt.edu This technique allows researchers to follow the movement of the isotopic label through various metabolic intermediates within a biological system. vanderbilt.eduplos.org By feeding cells or preclinical models with the labeled compound, the rate of appearance and disappearance of labeled intermediates and final products can be measured over time. nih.gov
This approach provides a quantitative understanding of how metabolic networks are functioning and how they are affected by various factors. nih.gov For instance, by tracking the deuterium label from Medrylamine-d5, researchers can determine the relative rates of competing metabolic pathways (e.g., N-demethylation vs. hydroxylation) in real-time. This dynamic information is essential for building predictive pharmacokinetic models and for understanding how the disposition of a drug might change in different physiological or pathological states. The ability to trace metabolic flow provides a functional readout of how a biological system processes the xenobiotic compound. vanderbilt.edu
Broader Research Implications and Future Prospects of Deuterated Medrylamine Derivatives
Contribution to Mechanistic Understanding of Chemical and Biochemical Reactions
The use of deuterated compounds is a cornerstone in the elucidation of chemical and biochemical reaction mechanisms. wikipedia.org This utility is rooted in a phenomenon known as the kinetic isotope effect (KIE). The covalent bond between carbon and deuterium (B1214612) (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. nih.govscielo.org.mx Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate when a C-D bond must be broken instead.
By synthesizing a molecule with deuterium at a specific position and comparing its reaction rate to the non-deuterated version, researchers can determine if the cleavage of that particular C-H bond is a rate-determining step in the reaction mechanism. This provides invaluable insight into the transition state of a reaction and the sequence of bond-breaking and bond-forming events. wikipedia.orgscielo.org.mx
While Medrylamine-d5 Hydrochloride is primarily utilized as an analytical standard, its existence highlights the principles of deuteration that are broadly applied in mechanistic studies. For instance, investigating the metabolism of a drug can be achieved by deuterating potential metabolic "soft spots." nih.gov A significant decrease in the rate of metabolism for the deuterated version confirms that the deuterated site is indeed a primary location for metabolic attack by enzymes like cytochrome P450s. This approach allows for a detailed mapping of metabolic pathways and can help in understanding how structural changes affect a molecule's biological fate. nih.gov
Role in Advanced Proteomics and Metabolomics Research through Stable Isotope Tracing
In the fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, accurate quantification is essential. mdpi.com Mass spectrometry (MS), often coupled with liquid chromatography (LC), is the primary analytical technique used for this purpose. lcms.cz However, the complexity of biological samples can lead to variations in sample preparation and "matrix effects," where other molecules in the sample interfere with the ionization and detection of the target analyte, causing inaccurate measurements. clearsynth.comnih.gov
This compound exemplifies the solution to this challenge: its use as a stable isotope-labeled internal standard. medchemexpress.comclearsynth.com An internal standard is a compound added in a known quantity to a sample before analysis. scispace.com The analyte's concentration is then measured relative to the known concentration of the internal standard.
A deuterated internal standard like Medrylamine-d5 is considered the gold standard for quantitative analysis for several reasons:
Near-Identical Physicochemical Properties : It is nearly identical in size, shape, and chemical properties to the non-deuterated (endogenous) analyte. wikipedia.org This means it behaves almost identically during sample extraction, cleanup, and chromatographic separation, ensuring that any sample loss or variation affects both the analyte and the standard equally. scispace.com
Co-elution : It co-elutes with the analyte during chromatography, meaning they enter the mass spectrometer at the same time and are subjected to the same matrix effects. texilajournal.com
Mass Differentiation : Despite these similarities, it is easily distinguished from the analyte by the mass spectrometer due to its higher mass. scbt.com
By comparing the signal intensity of the analyte to that of the known amount of the deuterated internal standard, researchers can correct for variability and achieve highly accurate and precise quantification. clearsynth.comtexilajournal.com This method is crucial in proteomics for quantifying proteins and their post-translational modifications and in metabolomics for measuring the concentrations of small molecule metabolites in biological fluids or tissues. wistar.org
Table 1: Advantages of Deuterated Internal Standards in Mass Spectrometry
| Feature | Advantage | Scientific Implication |
| Chemical Identity | Behaves identically to the analyte during sample preparation and chromatography. | Corrects for analyte loss during extraction and separation procedures. |
| Co-elution | Experiences the same matrix-induced ion suppression or enhancement as the analyte. | Ensures high accuracy and precision in quantification by compensating for matrix effects. clearsynth.com |
| Mass Difference | Easily distinguished from the analyte by the mass spectrometer. | Allows for simultaneous detection and unambiguous quantification of the target compound. |
| Stability | Uses a non-radioactive stable isotope (deuterium). | Safe to handle and does not require special disposal, facilitating widespread laboratory use. |
Prospects for Novel Deuterated Analogs in Chemical Biology and Analytical Science
The principles demonstrated by this compound open avenues for the development of more sophisticated deuterated molecules for research. The ability to selectively introduce deuterium into a molecule is a powerful tool in chemical biology and analytical science, moving beyond its use as a simple internal standard. tandfonline.com
Future prospects include:
Probing Enzyme Mechanisms : Researchers can synthesize a library of a substrate's analogs, each deuterated at a different position. ictt.by By studying how key enzymes process these analogs, scientists can gain a detailed understanding of the enzyme's mechanism of action and substrate binding. scbt.comictt.by
Metabolic Flux Analysis : Stable isotope tracing, using compounds labeled with deuterium or other stable isotopes like ¹³C, allows researchers to follow the journey of a molecule through complex metabolic networks. nih.govtse-systems.com By feeding cells or organisms a deuterated nutrient and tracking the appearance of deuterium in various metabolites, scientists can map active metabolic pathways and quantify the flux through them, providing insights into cellular physiology in health and disease. nih.govbiorxiv.org
Development of Novel Analytical Reagents : Deuterated versions of chemical tagging reagents are being developed. These reagents are used to derivatize specific functional groups on metabolites to improve their detection by mass spectrometry. Using a deuterated tag can help in distinguishing and quantifying specific classes of molecules within a complex mixture. acs.org
The creation of these novel deuterated analogs relies on the same fundamental concepts of isotopic labeling demonstrated by this compound but applies them to create active probes for exploring biological systems rather than passive standards for quantification.
Methodological Advancements in Stable Isotope Quantification and Detection
The utility of deuterated compounds like this compound is continually enhanced by parallel advancements in analytical instrumentation and methodologies. frontiersin.org The ability to precisely measure stable isotope ratios is fundamental to their application. rsc.org
Key technological and methodological advancements include:
High-Resolution Mass Spectrometry (HRMS) : Modern mass spectrometers offer exceptionally high resolution and mass accuracy, allowing for the clear differentiation of deuterated and non-deuterated compounds, even in highly complex biological samples. This reduces potential interferences and improves confidence in identification.
Tandem Mass Spectrometry (MS/MS) : Techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) provide exceptional sensitivity and selectivity. lcms.cz This allows for the detection and quantification of very low levels of analytes and their deuterated standards, which is critical in fields like toxicology and biomarker discovery.
Multi-Collector Mass Spectrometry : Instruments such as Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) have significantly improved the precision of isotope ratio measurements, which is crucial for high-precision tracing studies. rsc.orgrsc.org
Standardization and Reference Materials : There is a growing emphasis on the development of Certified Reference Materials (CRMs) for deuterated standards. iaea.orgcaymanchem.com CRMs are manufactured to the highest metrological standards and provide a certified concentration and isotopic purity, ensuring the accuracy and comparability of results between different laboratories and studies. caymanchem.com
These ongoing advancements in analytical hardware and quality control are expanding the scope and power of research that employs deuterated compounds, enabling scientists to ask more complex questions about biological and chemical systems. frontiersin.orgiaea.org
Table 2: Key Methodological and Technological Advancements
| Advancement | Description | Impact on Deuterated Compound Analysis |
| UHPLC-MS/MS | Ultra-High-Performance Liquid Chromatography coupled to tandem mass spectrometry. | Provides high-throughput, sensitive, and selective quantification of analytes and their deuterated standards in complex matrices. lcms.cz |
| High-Resolution MS | Instruments capable of very high mass accuracy and resolving power. | Enables confident identification and reduces analytical interferences. |
| Improved Ionization | Development of more efficient and softer ionization techniques. | Increases the sensitivity of detection for a wider range of molecules. rsc.org |
| Certified Reference Materials (CRMs) | Standards with certified purity, concentration, and isotopic enrichment. | Improves the accuracy, reliability, and inter-laboratory comparability of quantitative data. caymanchem.com |
Q & A
Q. What are the critical steps for synthesizing Medrylamine-d5 Hydrochloride with high isotopic purity?
To ensure high isotopic purity, focus on:
- Deuterium incorporation : Use deuterated precursors (e.g., D₂O or deuterated solvents) during synthesis, and validate deuterium retention via mass spectrometry (MS) .
- Purification : Employ reverse-phase HPLC or column chromatography to remove non-deuterated impurities. Monitor purity using nuclear magnetic resonance (¹H/²H NMR) and high-resolution MS .
- Quality control : Cross-reference results with certified reference standards for isotopic enrichment (≥98% deuterium) .
Q. How can researchers verify the structural integrity of Medrylamide-d5 Hydrochloride?
Use a combination of:
- Spectroscopic techniques :
- Mass spectrometry : Compare observed molecular ion peaks ([M+H]⁺) with theoretical values for deuterated vs. non-deuterated forms .
Advanced Research Questions
Q. How should stability studies for Medrylamide-d5 Hydrochloride be designed to assess degradation under physiological conditions?
Adopt a factorial design approach to evaluate:
Q. What methodological strategies resolve contradictions in pharmacokinetic (PK) data for Medrylamide-d5 Hydrochloride?
- Data normalization : Account for deuterium isotope effects (e.g., altered metabolic rates) by comparing PK profiles with non-deuterated controls .
- Statistical analysis : Use ANOVA or mixed-effects models to identify outliers and adjust for inter-subject variability .
- Mechanistic studies : Perform in vitro cytochrome P450 assays to quantify metabolic differences due to deuteration .
Q. How can researchers optimize analytical methods for detecting trace impurities in Medrylamide-d5 Hydrochloride?
Q. What experimental designs are suitable for assessing deuterium’s impact on Medrylamide-d5 Hydrochloride’s receptor binding affinity?
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for deuterated vs. non-deuterated forms .
- Molecular dynamics simulations : Model deuterium’s effects on hydrogen bonding and conformational stability at target sites (e.g., histamine receptors) .
- Negative controls : Include deuterated analogs of structurally unrelated compounds to isolate isotope-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
